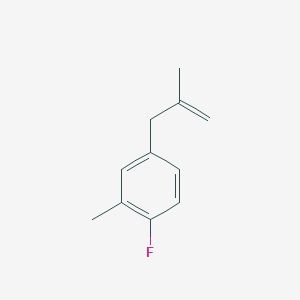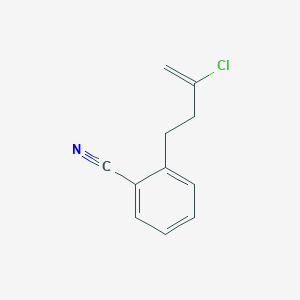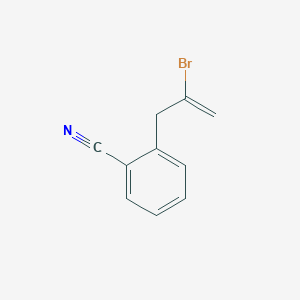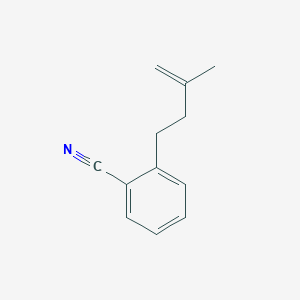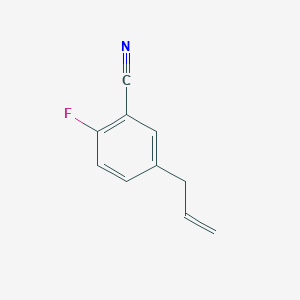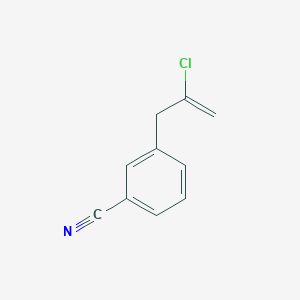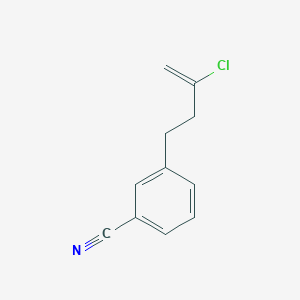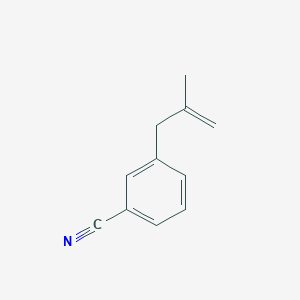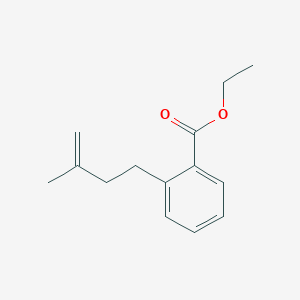
4-(2,5-Dimethylphenyl)-1-butene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,5-Dimethylphenyl)-1-butene, also known as 4-isopropylstyrene, is an organic compound that has been studied for its potential applications in a variety of scientific fields. This compound has a unique chemical structure and properties that make it a desirable research subject.
Applications De Recherche Scientifique
Photochemistry of Aromatic Halides
In a study examining the photochemistry of aromatic halides, 4-(2,5-dimethylphenyl)-1-butene was used as a pi nucleophile. The study demonstrated that aromatic halides like 4-chlorophenol and 4-chloroanisole undergo heterolysis in certain solvents, forming aryl cations that add to pi nucleophiles, including 4-(2,5-dimethylphenyl)-1-butene. This reaction pathway is significant for understanding the mechanism of the addition to alkenes and has applications in synthetic organic chemistry (Protti, Fagnoni, Mella, & Albini, 2004).
Reactivity with Disilyne
Research exploring the reactivity of a disilyne compound with pi bonds showed that the interaction with compounds like 4-(2,5-dimethylphenyl)-1-butene can lead to the formation of new chemical structures. This study contributes to the broader understanding of reactions involving silicon compounds and provides insight into new routes for synthesizing disilabenzene derivatives (Kinjo et al., 2007).
Synthesis of 2,5-Dihydrothiophene
A study on the synthesis of 2,5-dihydrothiophene highlighted the use of cis-1,4-dichloro-2-butene, a compound structurally related to 4-(2,5-dimethylphenyl)-1-butene. The findings contribute to the knowledge of synthesizing thiophene derivatives, which are important in pharmaceutical and materials science (Everhardus, Gräting, & Brandsma, 2010).
Conversion of C4 Fraction for Olefins and Aromatics
Research on the conversion of the C4 fraction from fluid catalytic cracking units provided insights into the catalytic conversion processes. The study's relevance to 4-(2,5-dimethylphenyl)-1-butene lies in the broader context of understanding butene conversions, which is essential for the petrochemical industry (Meng et al., 2013).
Ethene Dimerization and Alkene Isomerization
A study focused on the catalytic activity in ethene dimerization to 1-butene and alkene isomerization, which can be correlated with the behavior of compounds like 4-(2,5-dimethylphenyl)-1-butene in similar reactions. This research contributes to understanding catalytic processes in the production of olefins (Escobar et al., 2015).
Thiophene Hydrodesulfurization
In a study on thiophene hydrodesulfurization, the mechanisms and products formed during the process were investigated. This research is relevant to understanding the reactions and potential applications of similar compounds, including 4-(2,5-dimethylphenyl)-1-butene (Sullivan & Ekerdt, 1998).
IR Study of Adsorption and Reaction on H-ZSM-5
An infrared spectroscopy study of 1-butene adsorption and reaction on H-ZSM-5 provides insights into the behavior of similar compounds like 4-(2,5-dimethylphenyl)-1-butene in such processes. This research is significant in understanding the catalytic reactions and adsorption mechanisms in zeolite catalysts (Kondo, Liqun, Wakabayashi, & Domen, 1997).
Mécanisme D'action
Target of Action
The primary target of 4-(2,5-Dimethylphenyl)-1-butene is the Toll-like receptor 4 (TLR4) pathway . TLR4 is a key player in the innate immune system, responsible for detecting lipopolysaccharides (LPS) from gram-negative bacteria and initiating an immune response .
Mode of Action
4-(2,5-Dimethylphenyl)-1-butene seems to act as a potentiator of adjuvant activity, enhancing the protective effect of a currently approved adjuvant, monophosphoryl lipid A (MPLA), a TLR4 agonist . It sustains NF-κB activation by a TLR4 ligand, LPS, after an extended incubation . This compound enhances TLR4 ligand-induced innate immune activation and antigen-presenting function in primary murine bone marrow-derived dendritic cells without direct activation of T cells .
Biochemical Pathways
The compound appears to affect the TLR4 pathway, specifically the NF-κB signaling pathway . NF-κB is a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection. By sustaining the activation of NF-κB, 4-(2,5-Dimethylphenyl)-1-butene enhances the immune response .
Result of Action
The compound’s action results in enhanced immune responses. In vivo murine vaccination studies demonstrated that 4-(2,5-Dimethylphenyl)-1-butene acted as a potent co-adjuvant when used in combination with MPLA, enhancing antigen-specific IgG equivalent to that of AS01B . The combination adjuvant produced Th1 dominant immune responses and importantly protected mice from lethal influenza virus challenge .
Propriétés
IUPAC Name |
2-but-3-enyl-1,4-dimethylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16/c1-4-5-6-12-9-10(2)7-8-11(12)3/h4,7-9H,1,5-6H2,2-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZKLUGFRHNVQHW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CCC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90641224 |
Source


|
| Record name | 2-(But-3-en-1-yl)-1,4-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90641224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
161865-25-4 |
Source


|
| Record name | 2-(But-3-en-1-yl)-1,4-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90641224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



